5-Fluoro-2-methylbenzoate

Physicochemical profiling Lipophilicity Drug-likeness

Methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. It belongs to the class of halogenated methyl benzoates, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, with a methyl ester at the carboxylic acid position.

Molecular Formula C8H6FO2-
Molecular Weight 153.13 g/mol
Cat. No. B14791519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylbenzoate
Molecular FormulaC8H6FO2-
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(=O)[O-]
InChIInChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1
InChIKeyJVBLXLBINTYFPR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-2-methylbenzoate (CAS 175278-29-2): A Fluorinated Aromatic Ester Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol . It belongs to the class of halogenated methyl benzoates, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, with a methyl ester at the carboxylic acid position [1]. The compound exists as a liquid at room temperature with a boiling point of 211.9 °C at 760 mmHg and a density of 1.137 g/cm³ . Its calculated LogP values range from 1.92 to 2.91 depending on the computational method employed [2]. The compound is primarily utilized as a fluorinated building block (含氟砌块) in pharmaceutical intermediate synthesis, with documented roles in the preparation of HIV-1 integrase inhibitors, DPP-IV inhibitors, CCR5 antagonists, and antiproliferative 3-arylisoquinolinones [3][4].

Why Methyl 5-Fluoro-2-methylbenzoate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Pharmaceutical Intermediate Synthesis


Methyl 5-fluoro-2-methylbenzoate occupies a specific chemical space defined by its unique 5-fluoro-2-methyl substitution pattern on the benzoate core. Simple substitution with the non-fluorinated analog methyl 2-methylbenzoate (CAS 89-71-4) eliminates the fluorine atom, resulting in a LogP increase to ~2.75 [1] and loss of the electron-withdrawing effect critical for downstream biological target engagement—fluorine at the 5-position has been shown to be essential for the strand transfer inhibitory activity in HIV-1 integrase inhibitor series, where the 4-fluoro-2-(methylcarbamoyl)benzyl moiety derived from 5-fluoro-2-methylbenzoic acid contributed to an IC₅₀ of 5 μM with >40-fold selectivity [2]. Regioisomeric substitution to methyl 3-fluoro-2-methylbenzoate (LogP 2.2) [3] or methyl 4-fluoro-2-methylbenzoate (LogP 2.74) alters both the electronic distribution across the aromatic ring and the vector of fluorine-dependent interactions—a critical distinction exemplified in the 3-arylisoquinolinone series where meta-fluorine substitution yielded up to 700-fold greater antiproliferative activity than para-fluorine substitution [4]. These regioisomeric and electronic differences are non-interchangeable in the context of structure-activity relationships, making methyl 5-fluoro-2-methylbenzoate a distinct procurement decision rather than a generic commodity.

Quantitative Differentiation Evidence for Methyl 5-Fluoro-2-methylbenzoate Versus Its Closest Analogs


Lipophilicity Modulation: LogP Comparison of Methyl 5-Fluoro-2-methylbenzoate vs. Non-Fluorinated and Regioisomeric Analogs

Methyl 5-fluoro-2-methylbenzoate exhibits a calculated LogP of 1.92 (MolBase) to 2.91 (ChemSrc) [1], which is lower than the non-fluorinated methyl 2-methylbenzoate (LogP 2.75) [2] and distinct from its regioisomers methyl 3-fluoro-2-methylbenzoate (XLogP3 2.2) [3] and methyl 4-fluoro-2-methylbenzoate (LogP 2.74) . The fluorine at the 5-position, meta to the ester and para to the methyl group, creates a unique polarity profile compared to alternative fluorine placement. This LogP differentiation of up to 0.83 log units versus the non-fluorinated analog translates to an approximately 6.8-fold difference in partition coefficient, significantly impacting membrane permeability predictions and chromatographic retention behavior in drug discovery workflows [1][2].

Physicochemical profiling Lipophilicity Drug-likeness Fluorine substitution effect

Physical Property Differentiation: Boiling Point and Density Elevation Induced by 5-Fluoro Substitution

The introduction of fluorine at the 5-position of methyl 2-methylbenzoate produces measurable changes in bulk physical properties. Methyl 5-fluoro-2-methylbenzoate exhibits a boiling point of 211.9 °C at 760 mmHg and density of 1.137 g/cm³ , compared to the non-fluorinated methyl 2-methylbenzoate which boils at 207-208 °C with a density of 1.07 g/cm³ . This represents a boiling point elevation of approximately 4 °C and a density increase of 0.067 g/cm³ (6.3% increase). The refractive index also differs: 1.491 for the 5-fluoro compound versus 1.5190 for the non-fluorinated analog . These physical differences are analytically significant for GC/HPLC method development, distillation purification protocols, and identity confirmation in quality control settings.

Physical chemistry Separation science Quality control Halogen substitution effects

Pharmacological Relevance: HIV-1 Integrase Strand Transfer Inhibition by Derivatives Built on the 5-Fluoro-2-methylbenzoyl Scaffold

In a scaffold-hopping medicinal chemistry program targeting HIV-1 integrase, the 5-fluoro-2-methylbenzoic acid-derived benzamide intermediate was elaborated to compound 5p, N-(4-fluoro-2-(methylcarbamoyl)benzyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide, which exhibited an IC₅₀ of 5 μM for inhibition of the strand transfer reaction with greater than 40-fold selectivity over 3′-processing [1]. In comparison, the parent compound 5a (N-(4-fluorobenzyl)-2,3-dihydroxybenzamide) lacking the 2-methylcarbamoyl substitution showed a weaker IC₅₀ of 35 μM for strand transfer—a 7-fold reduction in potency [1]. The 5-fluoro-2-methyl substitution pattern on the benzamide portion contributed to optimal packing of the fluoro-phenyl moiety into the tight binding site formed by viral DNA bases DA17, DC16 and residues Pro145, Gln146, as confirmed by molecular docking and molecular dynamics simulations [1]. This demonstrates that the specific 5-fluoro-2-methyl arrangement is a pharmacophoric determinant, not merely a generic fluorinated building block.

Antiviral drug discovery HIV-1 integrase Strand transfer inhibition Structure-activity relationship

Meta-Fluoro Advantage in Antiproliferative 3-Arylisoquinolinones: Evidence from the 5-Fluoro-2-methylbenzoyl Building Block

The 5-fluoro-2-methylbenzoic acid building block was employed in the synthesis of 3-arylisoquinolinone analogs evaluated for antiproliferative activity across a panel of breast (MDA-MB-231), liver (HepG2, SNU423), lung (A549), and colon (HCT116) cancer cell lines [1]. The meta-fluoro substituted compound 4 (derived from 5-fluoro-2-methylbenzoic acid via the meta-fluoro 3-aryl ring) demonstrated substantially greater growth-inhibitory activity than its para-fluoro substituted analog 5, with up to a 700-fold difference in IC₅₀ values across the tested cell lines [1]. In a clonogenic assay using HepG2 cells, no colonies were observed after treatment with 0.5 or 1 μM of the meta-fluoro compound 4, whereas the para-fluoro compound 5 required concentrations as high as 20 μM to reduce the surviving fraction to only 0.5 [1]. Molecular modeling revealed that the meta-fluoro substituent occupies a critical subpocket formed by residues Leu242, Leu252, and Leu255 in the colchicine-binding site of tubulin—a subpocket inaccessible to the para-substituted analog—resulting in docking scores 0.5–1.0 units more favorable for the meta-substituted compounds [1]. This establishes the 5-fluoro-2-methyl substitution pattern as a privileged scaffold for accessing the tubulin colchicine site.

Cancer therapeutics Microtubule destabilizers Antiproliferative agents Regioisomeric SAR

Synthetic Accessibility and Yield: High-Efficiency Methyl Esterification of 5-Fluoro-2-methylbenzoic Acid

Methyl 5-fluoro-2-methylbenzoate can be prepared in high yield via two established routes. Method A uses Fischer esterification: 5-fluoro-2-methylbenzoic acid (0.29 g, 1.9 mmol) in anhydrous MeOH (7 mL) with concentrated H₂SO₄ (0.12 mL, 2.3 mmol) under reflux for 16 hours, yielding the methyl ester as a pale brown liquid (0.25 g, 78%) after aqueous workup [1]. Method B employs methyl iodide alkylation: 5-fluoro-2-methylbenzoic acid (2.3 g) dissolved in THF (50 mL) with methyl iodide (0.95 mL) and N,N-diisopropylethylamine (3.2 mL) at room temperature for 2 hours, achieving a 90% yield (2.3 g) after filtration and concentration . The ¹H-NMR spectrum (CDCl₃) confirms product identity: δ 2.6 (s, 3H, Ar-CH₃), 3.9 (s, 3H, OCH₃), 7.0-7.2 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H) . The commercial availability at ≥95-98% purity from multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC) further underscores its reliable procurement profile .

Synthetic methodology Process chemistry Esterification Building block procurement

Recommended Procurement and Research Application Scenarios for Methyl 5-Fluoro-2-methylbenzoate Based on Quantitative Differentiation Evidence


HIV-1 Integrase Inhibitor Lead Optimization Programs Requiring Strand Transfer Selectivity

Procurement of methyl 5-fluoro-2-methylbenzoate is justified for medicinal chemistry teams developing HIV-1 integrase strand transfer inhibitors. Evidence from Fan et al. (2011) [1] demonstrates that the 5-fluoro-2-methylbenzamide substructure, accessible via this ester intermediate, contributes to a 7-fold potency improvement (IC₅₀ 5 μM vs. 35 μM) and >40-fold selectivity for strand transfer over 3′-processing. The methyl ester serves as a direct precursor to the 2-(aminomethyl)-5-fluoro-N-methylbenzamide fragment through sequential bromination, azide displacement, and reduction. Non-fluorinated or regioisomeric benzoates would fail to deliver the critical fluoro-phenyl packing interaction with viral DNA bases DA17/DC16 and residues Pro145/Gln146 confirmed by molecular docking [1]. Programs should specify CAS 175278-29-2 with ≥98% purity and request batch-specific ¹H-NMR in CDCl₃ to confirm the characteristic signals at δ 2.6 (Ar-CH₃), 3.9 (OCH₃), and 7.0-7.7 (aromatic protons) .

Anticancer Microtubule-Targeting Agent Synthesis: 3-Arylisoquinolinone Series

For oncology drug discovery groups pursuing colchicine-site tubulin binders, methyl 5-fluoro-2-methylbenzoate is the required building block to access meta-fluoro 3-arylisoquinolinones. Elhemely et al. (2022) [2] established that the meta-fluoro substitution pattern (derived from the 5-fluoro-2-methylbenzoyl precursor) yields up to 700-fold greater antiproliferative potency compared to the para-fluoro analog, with the meta-fluoro group occupying a critical subpocket (Leu242/Leu252/Leu255) inaccessible to para-substituted compounds. The clonogenic assay data—no HepG2 colonies at 0.5–1 μM for the meta compound versus 20 μM required for the para analog to achieve only 50% survival reduction [2]—provides quantitative justification for specifying the 5-fluoro regioisomer. Researchers should confirm the LogP of incoming batches (expected range 1.92–2.91) to ensure consistency with the physicochemical profile of the active meta-substituted derivatives.

Fragment-Based Drug Discovery and Fluorinated Fragment Library Construction

Methyl 5-fluoro-2-methylbenzoate fits the molecular property criteria for fragment-based screening libraries: molecular weight 168.16 g/mol (<300 Da), LogP 1.92–2.91 (<3), hydrogen bond acceptor count of 3, rotatable bonds of 2, and compliance with Lipinski's Rule of Five [3]. The 5-fluoro-2-methyl substitution pattern provides a unique three-dimensional arrangement of hydrophobic (methyl), electron-withdrawing (fluorine), and hydrogen-bond-accepting (ester carbonyl) pharmacophoric elements on the benzoate scaffold. Its LogD of 2.63 at pH 5.5 and 7.4 [3] indicates pH-independent lipophilicity suitable for both biochemical and cell-based screening. The documented 90% synthetic yield via room-temperature methylation further supports its use as a cost-effective starting material for parallel library synthesis. Fragment library curators should differentiate this compound from methyl 4-fluoro-2-methylbenzoate and methyl 3-fluoro-2-methylbenzoate based on the distinct LogP and electronic profiles quantified in Section 3.

Agrochemical Intermediate Procurement for Fluorinated Herbicide and Fungicide Development

The electron-withdrawing fluorine atom at the 5-position of methyl 5-fluoro-2-methylbenzoate enhances metabolic stability and environmental persistence—properties valued in agrochemical design [4]. The compound's boiling point elevation (+4 °C) and density increase (+6.3%) relative to the non-fluorinated analog provide quality control metrics for incoming material verification in process chemistry settings. The demonstrated utility of 5-fluoro-2-methylbenzoic acid derivatives in patent literature covering DPP-IV inhibitors (WO2006116157) [5] and CCR5 antagonists [6] further indicates the scaffold's versatility across therapeutic and crop protection applications. Procurement specifications should include GC purity ≥95%, water content ≤0.5%, and confirmation of the absence of the non-fluorinated analog (methyl 2-methylbenzoate, CAS 89-71-4) as a potential contaminant by GC or HPLC analysis.

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